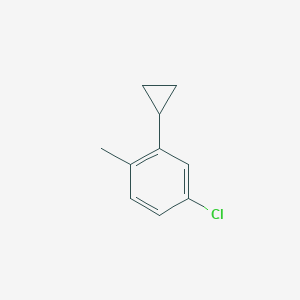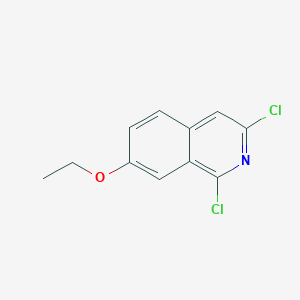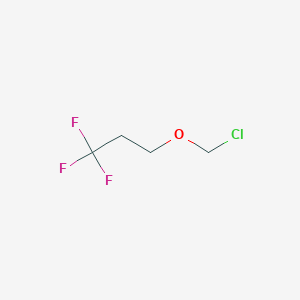
4-Chloro-2-cyclopropyl-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-cyclopropyl-1-methylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to form chlorobenzene. The chlorobenzene then undergoes a Friedel-Crafts alkylation reaction with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
4-Chloro-2-cyclopropyl-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the formation of phenols or amines.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products Formed
Nitration: 4-Chloro-2-cyclopropyl-1-methyl-3-nitrobenzene
Sulfonation: 4-Chloro-2-cyclopropyl-1-methylbenzenesulfonic acid
Bromination: 4-Bromo-2-cyclopropyl-1-methylbenzene
Nucleophilic Substitution: 4-Hydroxy-2-cyclopropyl-1-methylbenzene (phenol derivative)
Oxidation: 4-Chloro-2-cyclopropylbenzoic acid
科学的研究の応用
作用機序
The mechanism of action of 4-Chloro-2-cyclopropyl-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .
類似化合物との比較
Similar Compounds
4-Chloro-1-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
2-Cyclopropyl-1-methylbenzene: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.
4-Chloro-2-methylbenzene: Lacks the cyclopropyl group, which influences its steric and electronic properties.
Uniqueness
4-Chloro-2-cyclopropyl-1-methylbenzene is unique due to the presence of both the chlorine atom and the cyclopropyl group on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for various chemical reactions and applications .
特性
分子式 |
C10H11Cl |
|---|---|
分子量 |
166.65 g/mol |
IUPAC名 |
4-chloro-2-cyclopropyl-1-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChIキー |
XPYXHHCGYHVOCG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















